molecular formula C20H20N6O2 B14805649 methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate

methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate

Cat. No.: B14805649
M. Wt: 376.4 g/mol
InChI Key: QJAUUARRRXKFRO-UHFFFAOYSA-N
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Description

Methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique structure, which includes a benzimidazole core, a piperidine ring, and a pyrrolopyrimidine moiety. These structural features contribute to its potential as a therapeutic agent, particularly in the context of kinase inhibition and cancer treatment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrrolopyrimidine Moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the pyrrolopyrimidine ring.

    Synthesis of the Piperidine Ring: The piperidine ring is synthesized separately, often through a series of nucleophilic substitution reactions.

    Coupling Reactions: The pyrrolopyrimidine and piperidine intermediates are then coupled together using suitable coupling agents and conditions.

    Formation of the Benzimidazole Core: The final step involves the formation of the benzimidazole core, which is achieved through cyclization reactions involving the coupled intermediate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This often includes the use of high-throughput synthesis techniques, advanced purification methods, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be employed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s pharmacological properties.

Scientific Research Applications

Methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Medicine: It has potential as a therapeutic agent, particularly in cancer treatment, due to its kinase inhibitory properties.

    Industry: The compound is explored for its potential use in the development of new pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate involves its interaction with specific molecular targets, such as protein kinases. By binding to the active site of these kinases, the compound inhibits their activity, thereby disrupting key signaling pathways involved in cell proliferation and survival. This inhibition can lead to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidine-4-carboxamides: These compounds are also kinase inhibitors with similar structural features.

    Halogenated Pyrrolo[2,3-d]pyrimidine Derivatives: These derivatives exhibit multi-targeted kinase inhibition and apoptosis induction.

Uniqueness

Methyl 2-(1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl)-1H-benzo[d]imidazole-6-carboxylate is unique due to its specific combination of structural motifs, which confer distinct pharmacological properties. Its ability to selectively inhibit certain kinases while maintaining oral bioavailability and metabolic stability sets it apart from other similar compounds.

Properties

Molecular Formula

C20H20N6O2

Molecular Weight

376.4 g/mol

IUPAC Name

methyl 2-[1-(7H-pyrrolo[2,3-d]pyrimidin-4-yl)piperidin-4-yl]-3H-benzimidazole-5-carboxylate

InChI

InChI=1S/C20H20N6O2/c1-28-20(27)13-2-3-15-16(10-13)25-17(24-15)12-5-8-26(9-6-12)19-14-4-7-21-18(14)22-11-23-19/h2-4,7,10-12H,5-6,8-9H2,1H3,(H,24,25)(H,21,22,23)

InChI Key

QJAUUARRRXKFRO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=C(C=C1)N=C(N2)C3CCN(CC3)C4=NC=NC5=C4C=CN5

Origin of Product

United States

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